azane;bis(oxoboranyloxy)boranyloxy-oxoboranyloxyborinic acid;octahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

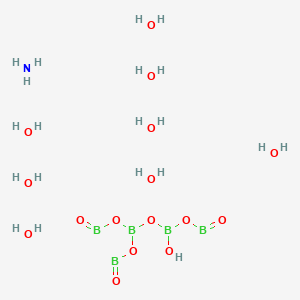

Ammonium pentaborate octahydrate is an inorganic compound with the chemical formula (NH₄)B₅O₈·8H₂O. It appears as a white crystalline powder and is known for its solubility in water and stability under standard conditions. This compound is primarily used in various industrial applications, including electronics, metallurgy, and flame retardants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ammonium pentaborate octahydrate is typically synthesized through the controlled reaction of ammonia, water, and boric acid. The reaction conditions involve maintaining an alkaline environment to facilitate the formation of the desired product .

Industrial Production Methods:

Carbon Ammonia Method: This method involves heating calcined boron magnesium ore powder with ammonium bicarbonate in a closed reactor. The resulting slurry is filtered, and the filtrate is sent to an ammonia distillation tower to recover excess ammonia.

Decomposition Method: Boric acid is dissolved in water, and ammonia is added to the solution.

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: High temperatures facilitate the oxidation of ammonium pentaborate octahydrate.

Decomposition Conditions: Heating the compound above 110°C results in the loss of water and the release of ammonia.

Major Products Formed:

- Boric Oxide (B₂O₃)

- Ammonia (NH₃)

Wissenschaftliche Forschungsanwendungen

Ammonium pentaborate octahydrate has a wide range of applications in scientific research and industry:

- Electrolytic Capacitors: It is used as a component of electrolyte solutions in the preparation of both wet and dry electrolytic capacitors .

- Flame Retardants: The compound is used as a flame retardant additive in various materials, including polymers and textiles .

- Metallurgy: It serves as a solvent for metallic oxides and is used in welding, soldering, and brazing fluxes .

- Nanomaterials: Ammonium pentaborate octahydrate is utilized in the synthesis of nitrogen-doped zinc oxide particles and the treatment of carbon nanotubes .

Wirkmechanismus

The primary mechanism of action of ammonium pentaborate octahydrate involves its ability to form thin oxide films on metal surfaces, which inhibit corrosion. In flame retardant applications, the compound alters the oxidation reactions during combustion, leading to the formation of a carbon residue that acts as a barrier to further combustion .

Vergleich Mit ähnlichen Verbindungen

- Ammonium Tetraborate

- Ammonium Biborate

- Ammonium Metaborate

Comparison: Ammonium pentaborate octahydrate is unique due to its higher boron content and its ability to form stable crystalline hydrates. This makes it particularly effective in applications requiring high boron concentrations, such as flame retardants and electrolytic capacitors .

Eigenschaften

IUPAC Name |

azane;bis(oxoboranyloxy)boranyloxy-oxoboranyloxyborinic acid;octahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B5HO8.H3N.8H2O/c6-1-10-4(9)13-5(11-2-7)12-3-8;;;;;;;;;/h9H;1H3;8*1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTXTQRRPCVVFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)OB(O)OB(OB=O)OB=O.N.O.O.O.O.O.O.O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5H20NO16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'H-Spiro[cyclohexane-1,4'-quinoline]](/img/structure/B8112624.png)

![rel-(3aR,7R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-7-carboxylic acid](/img/structure/B8112672.png)

![methyl 4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-7-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B8112699.png)